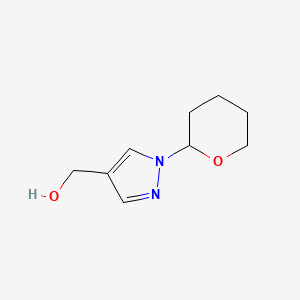

(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The tetrahydropyran ring could potentially be formed through a cyclization reaction .Chemical Reactions Analysis

As a pyrazole derivative, this compound might undergo reactions typical of this class of compounds, such as electrophilic substitution or nucleophilic addition. The tetrahydropyran ring might be susceptible to ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar pyrazole and tetrahydropyran rings might make it more soluble in polar solvents .Applications De Recherche Scientifique

Synthesis of Complex Molecules

"(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanol" and its derivatives have been utilized as key intermediates in the synthesis of complex molecules. For instance, Gregg A. Barcan et al. (2019) developed a new synthesis route for GSK2981278A, a RORγ inverse agonist used as a potential therapy for psoriasis, involving a SNAr reaction with an aryl halide intermediate prepared from (tetrahydro-2H-pyran-4-yl)methanol (Barcan et al., 2019).

Heterocyclic Compound Synthesis

In another application, B. Reddy et al. (2012) reported the InCl3-promoted novel Prins cyclization for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives, showcasing the versatility of related compounds in generating novel heterocyclic structures (Reddy et al., 2012).

Ligand Design for Metal Complexes

Further, Gloria Sairem et al. (2012) explored the synthesis of η5 and η6 - cyclic π-perimeter hydrocarbon platinum group metal complexes, indicating the role of pyrazole-derived ligands with a pendant nitrile group in forming mononuclear complexes, which are crucial in catalysis and material science applications (Sairem et al., 2012).

Antifungal and Antibacterial Activities

The potential of pyrazole derivatives as bioactive molecules was further highlighted by F. Abrigach et al. (2016), who synthesized a new library of N,N,N',N'-tetradentate pyrazoly compounds showing specific antifungal properties against Saccharomyces cerevisiae and lacking antibacterial activity, which underscores their potential in developing targeted antifungal therapies (Abrigach et al., 2016).

Advanced Material Synthesis

Moreover, the synthesis of circle-like heterometallic Cu2Co2 clusters incorporating polytopic N-donor ligands formed in situ, as reported by Ling-Ling Zheng and Sheng Hu (2021), illustrates the compound's application in creating novel coordination complexes with potential applications in magnetic materials and molecular electronics (Zheng & Hu, 2021).

Safety And Hazards

Propriétés

IUPAC Name |

[1-(oxan-2-yl)pyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c12-7-8-5-10-11(6-8)9-3-1-2-4-13-9/h5-6,9,12H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHINQDJZGHENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=C(C=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732438 | |

| Record name | [1-(Oxan-2-yl)-1H-pyrazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanol | |

CAS RN |

1038392-13-0 | |

| Record name | [1-(Oxan-2-yl)-1H-pyrazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

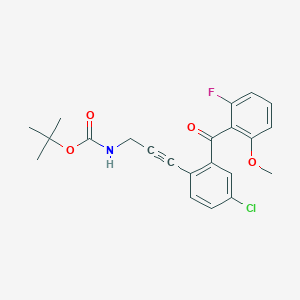

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1457115.png)

![N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1457127.png)

![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B1457133.png)